1-(2-Hydroxy-4-morpholinophenyl)ethanone
Overview
Description
IC86621 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the repair of DNA double-strand breaks through non-homologous end joining (NHEJ).
Preparation Methods
The synthesis of IC86621 involves several key steps, including amination, acetylation, and Fries rearrangement reactions . The process begins with the Buchwald-Hartwig amination of 3-bromophenol, followed by acetylation to introduce the acetyl group. The final step involves the Fries rearrangement to yield the desired product . This method provides an efficient and straightforward route to synthesize IC86621 from readily available starting materials .
Chemical Reactions Analysis
IC86621 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron trifluoride complexes for the Fries rearrangement and acetyl chloride for acetylation . The major products formed from these reactions are intermediates that lead to the final compound, IC86621 .
Scientific Research Applications
IC86621 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying DNA repair mechanisms and the role of DNA-PK in cellular processes . In biology and medicine, IC86621 is used to enhance the efficacy of cancer treatments by sensitizing tumor cells to radiotherapy .
Mechanism of Action
IC86621 exerts its effects by selectively inhibiting the activity of DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks . By blocking the autophosphorylation of DNA-PK, IC86621 prevents the dissociation of DNA-PK from DNA ends, thereby inhibiting both homologous recombination and non-homologous end joining . This inhibition leads to increased sensitivity of cancer cells to ionizing radiation, making IC86621 a promising candidate for use in combination with radiotherapy .
Comparison with Similar Compounds
IC86621 is unique among DNA-PK inhibitors due to its high selectivity and potency . Similar compounds include NU7441, NU7026, and SCR-7, which also inhibit DNA-PK but differ in their selectivity and mechanism of action . For example, NU7441 is another potent DNA-PK inhibitor, but it also inhibits other kinases such as PI3K, whereas IC86621 is more selective for DNA-PK . This selectivity makes IC86621 a valuable tool for studying DNA repair mechanisms and developing targeted cancer therapies .
Properties
IUPAC Name |
1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)11-3-2-10(8-12(11)15)13-4-6-16-7-5-13/h2-3,8,15H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSBKQXCWHTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2CCOCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431950 | |
Record name | DNA-PK Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404009-40-1 | |
Record name | 1-[2-Hydroxy-4-(4-morpholinyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404009-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DNA-PK Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Hydroxy-4-morpholinophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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